Hsd17B13-IN-93

HSD17B13 Enzymatic assay IC50

HSD17B13-IN-93 is a moderate-potency HSD17B13 inhibitor (IC50 0.1–0.5 μM) with a distinct thiazole-carboxamide scaffold that precludes simple substitution with more potent analogs. It serves as an ideal positive control for HTS campaigns, a SAR reference standard, and a tool for partial target blockade studies in NAFLD/NASH models. High purity ensures batch-to-batch consistency.

Molecular Formula C19H12ClF4N3O3S
Molecular Weight 473.8 g/mol
Cat. No. B12363863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-93
Molecular FormulaC19H12ClF4N3O3S
Molecular Weight473.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F
InChIInChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)
InChIKeyDWGWVWCZBPKJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-93: A Defined Hydroxysteroid 17β-Dehydrogenase 13 Inhibitor for Liver Disease Research – Chemical Identity and Baseline Pharmacological Profile


HSD17B13-IN-93 (Compound 9) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically validated as protective against NASH progression and hepatocellular carcinoma [1]. The compound exhibits an IC50 for estradiol in the range of >0.1 μM to ≤0.5 μM in enzymatic assays [2]. Chemically, HSD17B13-IN-93 is defined by the molecular formula C19H12ClF4N3O3S and a molecular weight of 473.83 g/mol, with a CAS registry number of 2848620-87-9 . It is commercially available for research use in liver disease models, including NAFLD, NASH, and drug-induced liver injury (DILI).

Why Generic Substitution Fails: Quantitative Divergence in Enzymatic Potency and Molecular Scaffold Among HSD17B13 Inhibitor Series


Within the HSD17B13 inhibitor class, enzymatic potency against the estradiol substrate varies by orders of magnitude—from low nanomolar to sub-micromolar IC50 values—reflecting distinct structure-activity relationships (SAR) and chemical scaffolds [1]. HSD17B13-IN-93 occupies a specific position in this potency spectrum with an IC50 of >0.1–≤0.5 μM [2], making it functionally non-interchangeable with significantly more potent inhibitors (e.g., inhibitor 32, IC50 = 2.5 nM) [3] or with compounds exhibiting dual-target modulation (e.g., HSD17B13/PPAR modulators) [4]. Furthermore, divergent core structures (thiazole-carboxamide in IN-93 vs. alternative heterocycles in other series) dictate distinct physicochemical properties and off-target liability profiles, precluding simple substitution in experimental protocols without re-validation.

Quantitative Differentiation of HSD17B13-IN-93: Head-to-Head and Cross-Study Potency Comparisons with Key HSD17B13 Inhibitor Analogs


Enzymatic Inhibition Potency: HSD17B13-IN-93 Exhibits Moderate Activity Relative to Next-Generation Nanomolar Inhibitors

HSD17B13-IN-93 demonstrates an IC50 for estradiol of >0.1 μM to ≤0.5 μM [1]. In contrast, the recently reported HSD17B13 inhibitor 32 exhibits an IC50 of 2.5 nM under comparable enzymatic conditions [2]. This represents a >40–200-fold difference in potency, confirming that IN-93 is a moderately potent inhibitor while inhibitor 32 achieves nanomolar efficacy.

HSD17B13 Enzymatic assay IC50

Comparative Potency Against Other HSD17B13 Inhibitors Within the Same Commercial Portfolio

HSD17B13-IN-93 (IC50 >0.1–≤0.5 μM) [1] is demonstrably less potent than several related HSD17B13 inhibitors available from the same suppliers: HSD17B13-IN-7 (IC50 = 0.18 μM and 0.25 μM for estradiol and LTB4, respectively) , HSD17B13-IN-8 (IC50 <0.1 μM for estradiol) [2], and HSD17B13-IN-94 (IC50 ≤0.1 μM for estradiol) . The approximate 2–5-fold lower potency of IN-93 distinguishes it as a moderately active member of this inhibitor series.

HSD17B13 Structure-activity relationship IC50

Chemical Structure and Physicochemical Property Differentiation: Thiazole-Carboxamide Core vs. Alternative Scaffolds

HSD17B13-IN-93 possesses a unique thiazole-carboxamide core scaffold (molecular formula C19H12ClF4N3O3S, MW 473.83 g/mol) that differs from the fluorophenol-containing structure of HSD17B13-IN-7 (MW 373.42 g/mol) and the alternative heterocyclic frameworks of IN-8 and IN-94. These structural differences imply distinct physicochemical properties, including lipophilicity (cLogP), aqueous solubility, and permeability, which may influence cellular uptake and in vivo pharmacokinetics.

HSD17B13 Chemical structure Physicochemical properties

Purity and Quality Control Specifications: Ensuring Reproducibility in Research Applications

Commercial suppliers of HSD17B13-IN-93 typically provide the compound with purity ≥98% as determined by HPLC [1]. This level of purity is comparable to other research-grade HSD17B13 inhibitors and ensures that observed biological effects are attributable to the target compound rather than impurities. Storage recommendations (powder at -20°C for up to 3 years) and solubility data in DMSO are also provided to facilitate experimental planning .

HSD17B13 Purity Quality control

Optimal Application Scenarios for HSD17B13-IN-93 in Liver Disease Research and Drug Discovery Workflows


Moderate-Potency Tool Compound for HSD17B13 Mechanism-of-Action Studies in NAFLD/NASH Cellular Models

Given its moderate IC50 of >0.1–≤0.5 μM [1], HSD17B13-IN-93 is well-suited for cellular assays where complete target inhibition is not required or may mask compensatory pathways. It can be used to probe the functional consequences of partial HSD17B13 blockade on lipid droplet accumulation, inflammatory gene expression, and hepatocyte viability in models of steatosis and steatohepatitis.

Benchmark Control for High-Throughput Screening Assays Optimized for Sub-Micromolar Inhibitor Detection

The sub-micromolar potency of HSD17B13-IN-93 makes it an ideal positive control or benchmark compound for high-throughput screening (HTS) campaigns seeking novel HSD17B13 inhibitors. Its activity falls within the typical dynamic range of HTS assays, providing a reliable reference point for Z'-factor calculations and hit validation [1].

Chemical Probe for Investigating Structure-Activity Relationships Within the HSD17B13 Inhibitor Series

The distinct thiazole-carboxamide scaffold of HSD17B13-IN-93, coupled with its moderate potency , positions it as a valuable comparator in medicinal chemistry SAR studies. Researchers can use IN-93 as a reference to evaluate the impact of structural modifications on potency, selectivity, and ADME properties relative to more potent analogs such as inhibitor 32 [2].

Reference Standard for Analytical Method Development and Quality Control of HSD17B13 Inhibitor Batches

With defined physicochemical properties (MW 473.83, molecular formula C19H12ClF4N3O3S) and commercial availability at high purity [3], HSD17B13-IN-93 can serve as a reference standard for HPLC method development, mass spectrometry calibration, and batch-to-batch consistency assessment in laboratories synthesizing or characterizing HSD17B13 inhibitors.

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